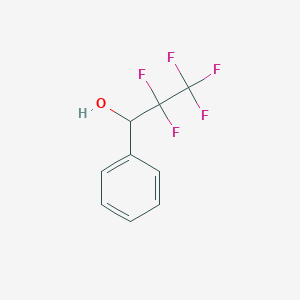
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H7F5O. It is characterized by the presence of five fluorine atoms and a phenyl group attached to a propanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of 1-propene and hydrogen fluoride to produce 1-fluoro-1-propene.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes and the use of specialized equipment to handle the highly reactive fluorine-containing intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical and chemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other molecules.
類似化合物との比較
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: Similar in structure but lacks the phenyl group, making it less versatile in certain applications.
2,2,3,3-Tetrafluoro-1-propanol: Contains one less fluorine atom, resulting in different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoro-2-propanol: Has a different fluorination pattern, leading to distinct applications and uses.
Uniqueness
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol is unique due to the combination of its fluorinated and phenyl groups, which confer enhanced stability, reactivity, and versatility. This makes it particularly valuable in applications requiring high-performance materials and reagents.
生物活性
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of five fluorine atoms attached to a propanol backbone with a phenyl group. This unique arrangement contributes to its distinctive chemical and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anesthetic Properties : Similar compounds have demonstrated anesthetic effects in various studies.
- Antioxidant Activity : The compound has shown potential as an antioxidant agent in preliminary assays .
- Anti-inflammatory Effects : Some studies suggest it may inhibit inflammatory pathways .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the fluorinated structure enhances its interaction with biological targets such as enzymes and receptors involved in pain and inflammation modulation.
Case Studies and Experimental Data
A review of the literature reveals several key findings regarding the biological activity of this compound:
-
Anesthetic Activity :
- In studies comparing various fluorinated compounds, this compound exhibited significant anesthetic properties similar to those observed in halogenated ethers.
- Antioxidant Activity :
- Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTHMWQTLWZQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













